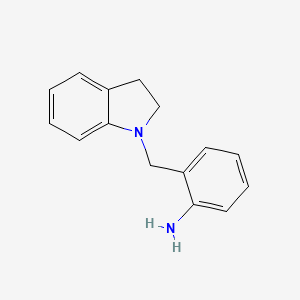![molecular formula C19H19N3O3 B2358811 (7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034604-09-4](/img/structure/B2358811.png)
(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran and pyrazolo[1,5-a]pyrazine cores[_{{{CITATION{{{3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-[3,4 ...](https://link.springer.com/article/10.1007/s10895-015-1674-2). These cores are then coupled using appropriate reagents and reaction conditions to form the final product[{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 .... Common synthetic routes may include:
Friedel-Crafts acylation: to introduce the ketone group[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....
Methoxylation: to add the methoxy group to the benzofuran ring[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....
Cyclization reactions: to form the pyrazolo[1,5-a]pyrazine core[_{{{CITATION{{{_3{An efficient Synthesis and Photophysical Properties of 1H-pyrazolo-3,4 ....
Industrial Production Methods
Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Converting the methoxy group to a hydroxyl group.
Reduction: : Reducing the ketone group to an alcohol.
Substitution: : Replacing the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: : Formation of 7-hydroxybenzofuran derivatives.
Reduction: : Formation of 7-methoxybenzofuran-2-yl alcohol derivatives.
Substitution: : Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
This compound has shown potential in various scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves specific biochemical interactions with molecular targets. These interactions may include binding to enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, but it can be compared to other benzofuran and pyrazolo[1,5-a]pyrazine derivatives. Similar compounds include:
Benzofuran derivatives: : Known for their antimicrobial and anticancer properties.
Pyrazolo[1,5-a]pyrazine derivatives: : Studied for their biological activities and potential therapeutic applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-7-2-4-12-10-17(25-18(12)16)19(23)21-8-9-22-15(11-21)13-5-3-6-14(13)20-22/h2,4,7,10H,3,5-6,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBOREIVJYANDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)



![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)
![N-(2,4-dimethoxyphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2358737.png)




![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2358743.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2358747.png)

